molecular formula C12H14N2O2 B8427836 [2-(2-Oxopiperidin-1-yl)pyridin-3-yl]acetaldehyde

[2-(2-Oxopiperidin-1-yl)pyridin-3-yl]acetaldehyde

Cat. No. B8427836
M. Wt: 218.25 g/mol
InChI Key: KKARSZRGEJRQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067930B2

Procedure details

1-[3-(2-Methoxyethenyl)pyridin-2-yl]piperidin-2-one a4-2 (0.340 g, 1.464 mmol, 1 eq) is dissolved in a mixture of formic acid and water (10 ml/0.5 ml). The reaction mixture is heated at 50° C. overnight. The solvent is removed under reduced pressure to afford crude [2-(2-oxopiperidin-1-yl)pyridin-3-yl]acetaldehyde a4-3 which is used in the next step without any further purification.
Name
1-[3-(2-Methoxyethenyl)pyridin-2-yl]piperidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[CH:4][C:5]1[C:6]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]2=[O:17])=[N:7][CH:8]=[CH:9][CH:10]=1>C(O)=O.O>[O:17]=[C:12]1[CH2:13][CH2:14][CH2:15][CH2:16][N:11]1[C:6]1[C:5]([CH2:4][CH:3]=[O:2])=[CH:10][CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
1-[3-(2-Methoxyethenyl)pyridin-2-yl]piperidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=CC=1C(=NC=CC1)N1C(CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCCC1)C1=NC=CC=C1CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.